2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile
Description
2-(5-Amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile is a pyrazole-derived compound featuring a cyanoalkyl side chain. Its core structure comprises a 5-amino-substituted pyrazole ring linked to a phenyl group at the 1-position and a 2-methylpropanenitrile moiety at the 3-position.
Properties
IUPAC Name |
2-(5-amino-1-phenylpyrazol-3-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-13(2,9-14)11-8-12(15)17(16-11)10-6-4-3-5-7-10/h3-8H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAYNTXSFMMZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NN(C(=C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202503 | |
| Record name | 5-Amino-α,α-dimethyl-1-phenyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012879-84-3 | |
| Record name | 5-Amino-α,α-dimethyl-1-phenyl-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012879-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-α,α-dimethyl-1-phenyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole with 2-methylpropanenitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile with key analogs based on molecular structure, synthesis, and functional properties:
Key Structural and Functional Insights
Core Heterocycle Variations: The target compound’s pyrazole core is distinct from procyazine’s triazine ring , which confers higher herbicidal activity but reduced hydrogen-bonding capacity compared to the amino-pyrazole moiety.
Nitrile Group Reactivity :
- The 2-methylpropanenitrile group in the target compound shares similarities with procyazine but lacks the chloro-triazine substituent, likely reducing herbicidal potency .
- In pyran-dicarbonitrile analogs (11a), dual nitrile groups increase electrophilicity, enabling nucleophilic additions absent in the target compound .
Synthetic Strategies: Procyazine’s synthesis involves triazine functionalization, while the target compound likely forms via pyrazole ring closure with nitrile-bearing precursors (e.g., malononitrile, as in ). Thioether-linked derivatives (5d, 6d) utilize nucleophilic displacement of bromopropanoyl intermediates, a method applicable to the target compound for side-chain diversification .
Physicochemical Properties: The target compound’s amino and nitrile groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO), contrasting with procyazine’s lower solubility due to its triazine core . Pyrazole-thioethers (5d, 6d) exhibit higher melting points (173–181°C) compared to the target compound, likely due to crystalline packing from planar aromatic systems .
Biological Activity
The compound 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile is a member of the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains an amino group, a phenyl ring, and a nitrile functional group, which contribute to its biological properties.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .
Antioxidant Activity
Antioxidant properties are another key feature of pyrazole derivatives. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown promising results, indicating that this compound can effectively neutralize free radicals .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation .
Study 1: Antimicrobial Evaluation
In a recent study, a series of pyrazole derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant capacity of the compound using various assays including DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The findings revealed that the compound significantly reduced oxidative stress markers in cultured cells, supporting its role as a potent antioxidant .
Research Findings Summary
| Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | MIC testing against bacterial strains | Effective against S. aureus and E. coli |
| Antioxidant | DPPH and ABTS assays | Significant reduction in oxidative stress |
| Anti-inflammatory | Cytokine inhibition assays | Reduced levels of pro-inflammatory cytokines |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)-2-methylpropanenitrile, and how can purity be optimized?
Answer:
The compound can be synthesized via cyclocondensation of nitrile-containing precursors with hydrazine derivatives. A typical approach involves:
- Reacting 2-methylpropanenitrile derivatives with phenylhydrazine under acidic conditions to form the pyrazole core .
- Optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) to minimize byproducts like unsubstituted pyrazoles .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm the absence of regioisomeric impurities .
Advanced: How can structural ambiguities in crystallographic data for this compound be resolved using SHELX software?
Answer:
Structural elucidation via single-crystal X-ray diffraction often employs SHELX programs (e.g., SHELXL for refinement):
- Initial phase determination using direct methods in SHELXD .
- Refinement of positional and anisotropic displacement parameters, with attention to the pyrazole ring planarity and nitrile group orientation .
- Handling twinning or disorder (common in flexible nitrile groups) by applying TWIN/BASF commands and partitioning occupancy .
Validation tools like PLATON should assess residual density and hydrogen-bonding networks . For example, torsion angles between the phenyl and pyrazole rings (e.g., 176.84° in related structures) must align with steric constraints .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions addressed?
Answer:
- NMR : NMR confirms the amino proton (δ 5.2–5.5 ppm) and nitrile absence of splitting. NMR identifies the nitrile carbon (δ 115–120 ppm) .
- MS : High-resolution ESI-MS verifies the molecular ion ([M+H], m/z 267.1345) and fragments (e.g., loss of –C≡N group, Δm/z 26) .
- IR : Sharp peaks at ~2200 cm (C≡N) and ~3400 cm (NH) .
Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent effects. Use variable-temperature NMR or deuterated solvents to suppress dynamic effects .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., –CF) at the pyrazole 3-position to enhance binding affinity, as seen in COX-2 inhibitors like celecoxib .
- Side-Chain Optimization : Replace the nitrile with sulfonamide groups to improve solubility while retaining hydrogen-bonding capacity .
- Assay Design : Evaluate inhibitory activity in vitro (e.g., enzyme-linked assays for kinase or COX-2 targets) and validate selectivity against related isoforms . Computational docking (AutoDock Vina) predicts binding modes, with validation via mutagenesis studies .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with DSC confirming a melting point of ~150–160°C .
- pH Sensitivity : Hydrolysis of the nitrile group occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming carboxylic acids or amides. Stability studies using HPLC at 25°C/60% RH over 6 months are recommended .
- Light Sensitivity : UV-Vis spectroscopy (λ ~270 nm) monitors photodegradation; store in amber vials under inert atmosphere .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMO). The nitrile’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack by amines or thiols .
- MD Simulations : CHARMM force fields simulate solvation effects in polar aprotic solvents (e.g., DMSO), revealing solvent shielding of the nitrile group .
- Kinetic Modeling : Eyring plots derived from Arrhenius equations predict activation energies for hydrolysis, guiding solvent selection for reactions .
Basic: What chromatographic methods are optimal for separating this compound from regioisomeric byproducts?
Answer:
- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with isocratic elution (acetonitrile:water = 65:35, 1 mL/min). Retention time ~8.2 min, with resolution >2.0 from 5-amino-1-phenyl-4H-pyrazole analogs .
- TLC : Silica gel 60 F, ethyl acetate/hexane (3:7), R ≈ 0.45. Visualize under UV 254 nm or ninhydrin staining for amino groups .
Advanced: How do steric effects influence the compound’s conformational dynamics in solution?
Answer:
- NOESY NMR : Correlations between the methyl group (δ 1.5 ppm) and pyrazole H-4 confirm a folded conformation in solution .
- Rotamer Analysis : The tert-butyl group restricts rotation of the nitrile, leading to dihedral angles of 177.8° (C–C≡N–C) in crystal structures .
- Solvent-Dependent Studies : In DMSO-d, increased polarity stabilizes the planar conformation, reducing steric clash between phenyl and methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
